molecular formula C20H18N6OS B2525904 N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886932-63-4

N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2525904
CAS No.: 886932-63-4
M. Wt: 390.47
InChI Key: CZYCHUSSYXOBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with 1H-pyrrol-1-yl and pyridin-3-yl moieties, respectively. The acetamide group is further modified with a 4-methylphenyl substituent. The pyrrole and pyridine substituents likely enhance π-π stacking interactions in biological targets, while the methyl group on the phenyl ring may improve lipophilicity .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-15-6-8-17(9-7-15)22-18(27)14-28-20-24-23-19(16-5-4-10-21-13-16)26(20)25-11-2-3-12-25/h2-13H,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYCHUSSYXOBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Variations on the Triazole Ring

Pyrrole vs. Allyl or Alkyl Groups

  • Allyl Substituent () : The allyl group in N-(4-methylphenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide increases steric bulk, possibly reducing solubility compared to the pyrrole analogue .
  • Ethyl Substituent () : The ethyl group in 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide balances lipophilicity and metabolic stability, with the sulfamoyl group improving water solubility .

Pyridine Positional Isomerism

  • Pyridin-3-yl (Main Compound) : The 3-pyridinyl group may facilitate hydrogen bonding via its lone pair on the nitrogen atom.
  • Pyridin-2-yl () : The 2-pyridinyl isomer in N-(4-methylphenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could sterically hinder interactions with flat binding sites .
Modifications on the Acetamide Group
  • 4-Methylphenyl (Main Compound) : Enhances lipophilicity, favoring membrane permeability .
  • 4-Sulfamoylphenyl () : The sulfamoyl group introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility and target affinity .

Pharmacological and Biochemical Comparisons

Anti-Exudative Activity

The furan-2-yl analogue 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated significant anti-exudative activity in rat models (50% reduction in edema at 10 mg/kg). The pyrrole-substituted main compound may exhibit similar efficacy due to structural similarities, though direct data are unavailable .

Antiproliferative Activity

Hydroxyacetamide derivatives () showed IC₅₀ values of 2–15 μM against breast cancer cell lines. The main compound’s pyrrole and pyridine groups could enhance DNA intercalation or kinase inhibition, but this requires validation .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Triazole Substituents Pyridine Position Acetamide Group Molecular Weight (g/mol)* Key Properties
Main Compound 1H-Pyrrol-1-yl, Pyridin-3-yl 3 4-Methylphenyl ~402.4 High lipophilicity
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Methyl, Pyridin-4-yl 4 4-Methoxyphenyl ~398.4 Improved solubility
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Ethyl, Pyridin-3-yl 3 4-Sulfamoylphenyl ~430.5 Enhanced target affinity

*Calculated based on molecular formulas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.